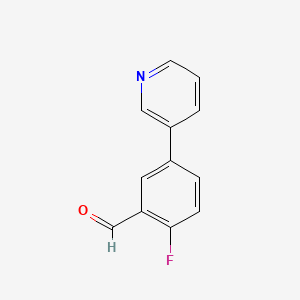

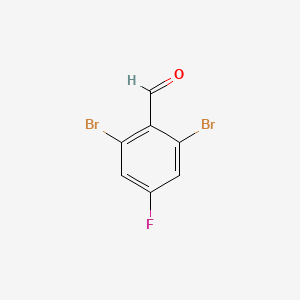

2-Fluoro-5-(pyridin-3-yl)benzaldehyde

Übersicht

Beschreibung

“2-Fluoro-5-(pyridin-3-yl)benzaldehyde” is a chemical compound with the molecular formula C12H8FNO . It belongs to the class of organic compounds known as benzaldehydes .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-(pyridin-3-yl)benzaldehyde” consists of a benzene ring attached to a pyridine ring via a formyl group . The presence of the fluorine atom and the pyridine ring may influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis

“2-Fluoro-5-(pyridin-3-yl)benzaldehyde” has a molecular weight of 201.2 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current data .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

2-Fluoro-5-(pyridin-3-yl)benzaldehyde: has been explored for its potential in creating new antimicrobial agents. Derivatives of this compound, particularly imidazo[4,5-b]pyridine derivatives, have shown promising results in experimental studies. These compounds exhibit significant activity against a range of microbial strains, making them valuable in the development of new antibiotics and antiseptic solutions .

Bioactive Ligands

The compound serves as a precursor for Schiff bases, which are known for their bioactivity. These Schiff bases act as multidentate ligands that can bind to various biological targets. They are important in medicinal chemistry for their potential physiological effects, which are similar to pyridoxal-amino acid systems involved in metabolic reactions. Their applications extend to antibacterial, antiviral, antitubercular, antifungal, and anticancer activities .

Chemosensors

Schiff bases derived from 2-Fluoro-5-(pyridin-3-yl)benzaldehyde are used in the development of chemosensors. These sensors can detect specific ions or molecules, making them useful in environmental monitoring and biological assays. The unique photophysical properties of these bases allow for the qualitative and quantitative detection of various ions in different media .

Fungicidal Compounds

Research has been conducted on the synthesis of pyrimidinamine derivatives containing the pyridin-2-yloxy moiety from 2-Fluoro-5-(pyridin-3-yl)benzaldehyde . These derivatives have shown fungicidal activity, which could be harnessed for agricultural applications to protect crops from fungal infections .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been found to target polo-like kinase 4 (plk4), a serine/threonine-protein kinase involved in regulating cell division and centriole replication .

Mode of Action

It’s known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties could influence the compound’s interaction with its targets.

Biochemical Pathways

If we consider its potential target, plk4, it’s known that plk4 plays a crucial role in cell division and centriole replication . Therefore, the compound might affect these processes.

Pharmacokinetics

The presence of a fluorine atom in the compound could potentially enhance its bioavailability, as fluorine atoms are often introduced into lead structures to improve physical, biological, and environmental properties .

Result of Action

If it indeed targets plk4, it could potentially affect cell division and centriole replication .

Action Environment

It’s known that fluorinated compounds have been steadily increasing in interest due to their improved physical, biological, and environmental properties .

Eigenschaften

IUPAC Name |

2-fluoro-5-pyridin-3-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-12-4-3-9(6-11(12)8-15)10-2-1-5-14-7-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWDTWGLPYKNNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

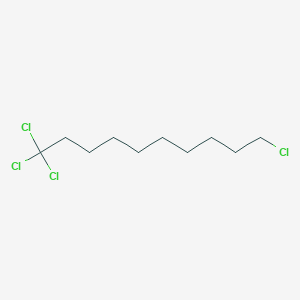

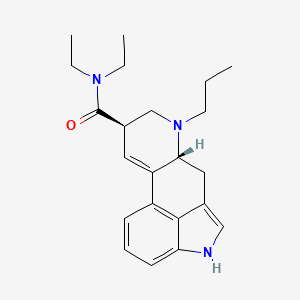

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B1450949.png)

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobutanoate](/img/structure/B1450963.png)

![4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450972.png)